

An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diphenyl-2-propyn-1-ol

Cat. No.: B1359810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Diphenyl-2-propyn-1-ol**, a versatile alkynol with significant applications in organic synthesis and as a precursor for various functional molecules. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known applications.

Chemical Identity and Synonyms

The compound with the chemical structure of a hydroxyl group and a propynyl group attached to the same carbon, which is also bonded to two phenyl groups, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1,1-diphenylprop-2-yn-1-ol[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

- α-Ethynyl-α-phenylbenzenemethanol
- 1,1-Diphenylprop-2-yn-1-ol[1]

- Diphenylpropargyl alcohol

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1-Diphenyl-2-propyn-1-ol** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O	[1]
Molecular Weight	208.26 g/mol	
CAS Number	3923-52-2	
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	47-49 °C	[3]
Boiling Point	183 °C at 20 mmHg	[3]
Solubility	Insoluble in water	[1]
Storage	Store in a cool, dark place under an inert atmosphere. Air sensitive.	[2]

Synthesis of 1,1-Diphenyl-2-propyn-1-ol

1,1-Diphenyl-2-propyn-1-ol is primarily synthesized through the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone. The following is a representative laboratory-scale experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Ethynylation of Benzophenone

This procedure involves the in-situ generation of lithium acetylide, which then reacts with benzophenone.

Materials:

- Benzophenone
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (in hexanes)
- Acetylene gas (purified)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)

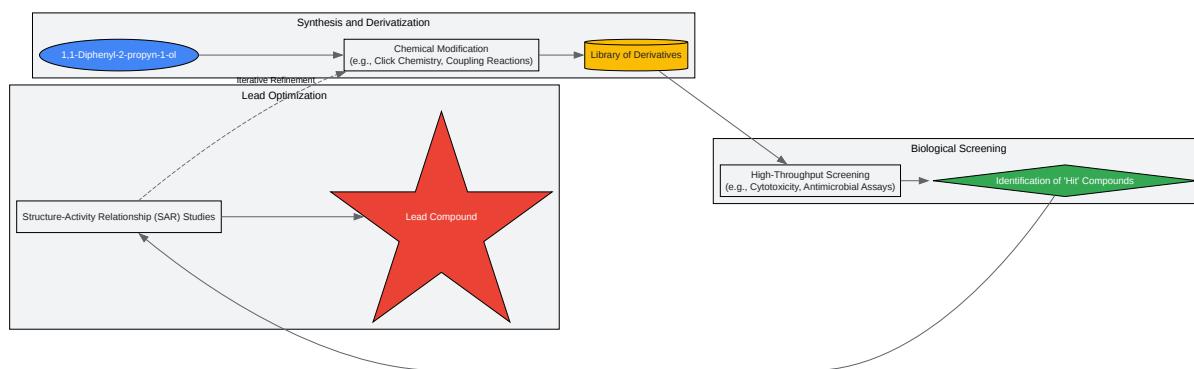
Procedure:

- Preparation of Lithium Acetylide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum, under a positive pressure of inert gas, place anhydrous tetrahydrofuran (THF).
 - Cool the flask to -78 °C using a dry ice/acetone bath.
 - Bubble purified acetylene gas through the cold THF for a period to ensure saturation.
 - Slowly add a solution of n-butyllithium in hexanes to the acetylene-saturated THF via the dropping funnel while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.
- Reaction with Benzophenone:

- Dissolve benzophenone in a minimal amount of anhydrous THF in a separate flame-dried flask.
- Slowly add the benzophenone solution to the stirred suspension of lithium acetylide at -78 °C using a syringe or cannula.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.

- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **1,1-diphenyl-2-propyn-1-ol**.

Applications in Organic Synthesis

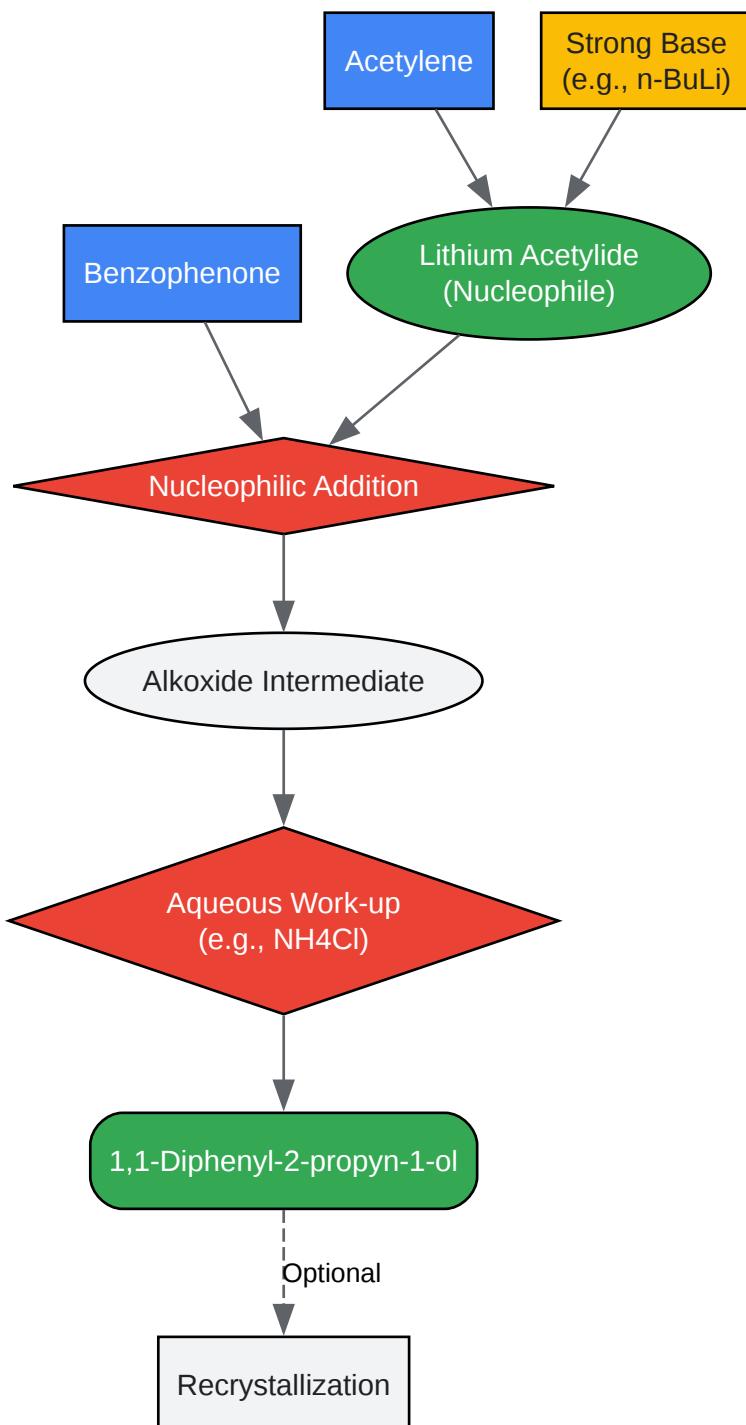

1,1-Diphenyl-2-propyn-1-ol serves as a valuable intermediate in the synthesis of a variety of organic compounds.^[1] Its utility stems from the reactivity of the hydroxyl and terminal alkyne functionalities. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^[1]

One notable application is in the formation of ruthenium-based catalysts. For instance, it is used in the synthesis of ruthenium indenylidene complexes, which are employed in olefin metathesis reactions.

Biological Activity

While many derivatives of propargyl alcohols exhibit a range of biological activities, including antimicrobial and cytotoxic effects, specific data on the biological activity of **1,1-diphenyl-2-propyn-1-ol** itself is not extensively reported in publicly available literature. The primary role of this compound in the context of drug development is as a versatile building block for the synthesis of more complex and biologically active molecules.

The workflow for the discovery of biologically active compounds derived from **1,1-diphenyl-2-propyn-1-ol** would typically follow a path of chemical modification and subsequent biological screening.



[Click to download full resolution via product page](#)

Caption: Workflow for the development of bioactive compounds from **1,1-Diphenyl-2-propyn-1-ol**.

Logical Relationship of Synthesis Steps

The synthesis of **1,1-diphenyl-2-propyn-1-ol** follows a clear logical progression from starting materials to the final product, involving the key steps of acetylide formation, nucleophilic addition, and purification.

[Click to download full resolution via product page](#)

Caption: Logical flow of the synthesis of **1,1-Diphenyl-2-propyn-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-DIPHENYL-2-PROPYN-1-OL | 3923-52-2 [chemicalbook.com]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359810#1-1-diphenyl-2-propyn-1-ol-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com